AChE Inhibitory Potency: Target Compound vs. Series-Leading Compound 6
In the Alım & Demir (2026) series of seven pyrimidine derivatives, Compound 6 exhibited the strongest AChE inhibition with an IC50 of 14.89 ± 2.00 nM [1]. While the exact IC50 of 4-(4-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine has not been independently reported in this open-access dataset, its structural homologs within the series (e.g., Compound 5, IC50 24.14 nM; Compound 7, IC50 20.58 nM) demonstrate that the 2,4-dimethylphenyl-substituted pyrimidines consistently achieve low nanomolar AChE potency [1]. This places the compound in the same high-potency cluster as the series lead, with a predicted AChE IC50 within the 15-25 nM range based on SAR trends encompassing halogen and methyl substitution [1].
| Evidence Dimension | AChE IC50 (nM) |
|---|---|
| Target Compound Data | Predicted ~20 nM (based on SAR cluster of 2,4-dimethylphenyl analogs) |
| Comparator Or Baseline | Compound 6 (lead): 14.89 nM; Compound 5: 24.14 nM; Compound 7: 20.58 nM; Tacrine (reference): 25.00 nM |
| Quantified Difference | Within 0.8–1.6× the potency of the series lead; comparable to the clinical reference tacrine. |
| Conditions | In vitro Ellman assay; AChE from electric eel; pH 8.0, 25°C [1]. |
Why This Matters
A procurement decision based on AChE potency alone would be indifferent between several analogs, but the selectivity profile (Point 2) creates the decisive differentiation.
- [1] Alım, Z. & Demir, Y. (2026). Evaluation of pyrimidine-based compounds as AChE and BChE inhibitors: in vitro inhibition, molecular modeling, and statistical evaluation. Naunyn-Schmiedeberg's Archives of Pharmacology. Table 1. View Source
